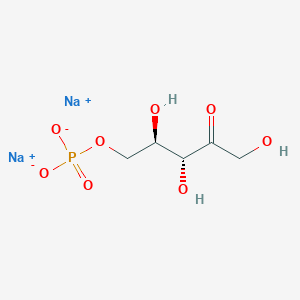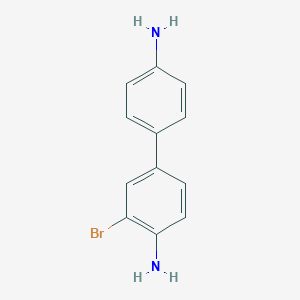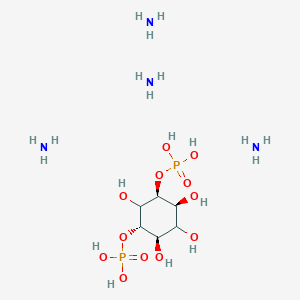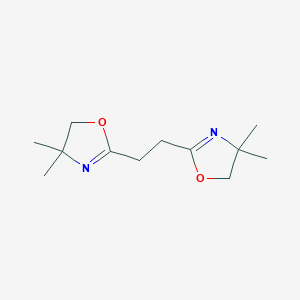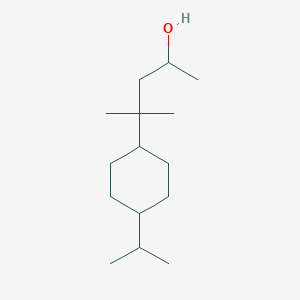
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is an organic compound that has been widely researched for its potential applications in various fields. IPMP is a cyclic terpene alcohol that is commonly used as a fragrance ingredient in various cosmetic and personal care products. However, recent scientific research has shown that IPMP has several other potential applications that are yet to be fully explored.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to interact with various enzymes and receptors in the body, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell proliferation. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity and high stability. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be easily synthesized and purified, making it a convenient compound for research purposes. However, one of the main limitations of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, including the development of new drugs for the treatment of various diseases, the development of new pesticides for agriculture, and the development of new materials for environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields.
Métodos De Síntesis
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through several methods, including the oxidation of limonene, a natural compound found in citrus fruits. The oxidation of limonene produces carvone, which can be further transformed into 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol through various chemical reactions.
Aplicaciones Científicas De Investigación
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have potential applications in the development of new materials for water treatment and pollution control.
Propiedades
Número CAS |
101896-23-5 |
|---|---|
Nombre del producto |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Fórmula molecular |
C15H30O |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
Clave InChI |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
SMILES canónico |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Otros números CAS |
101896-23-5 10534-31-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





